molecular formula C19H23N5 B12268921 2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12268921
M. Wt: 321.4 g/mol
InChI Key: STVOXEDVOPKLNQ-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the azetidinyl and pyrimidinyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C19H23N5/c1-13-9-17(21-12-20-13)23-10-14(11-23)24-16-8-6-5-7-15(16)22-18(24)19(2,3)4/h5-9,12,14H,10-11H2,1-4H3

InChI Key

STVOXEDVOPKLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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